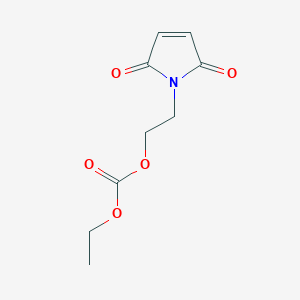
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is an organic compound that features a maleimide group. This compound is known for its reactivity with thiol groups, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate typically involves the reaction of maleic anhydride with ethyl alcohol under controlled conditions The reaction proceeds through the formation of an intermediate maleic acid ester, which is then cyclized to form the maleimide structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and pressures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The maleimide group can react with nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted maleimides.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Ethanol and carbon dioxide are the primary products.
Applications De Recherche Scientifique
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, particularly proteins, through thiol-maleimide coupling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The primary mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate involves its reactivity with thiol groups. The maleimide group forms a stable covalent bond with thiols, which is a key reaction in bioconjugation and protein modification. This reactivity is exploited in various applications, including the development of targeted drug delivery systems and the synthesis of functionalized polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is unique due to its combination of a maleimide group and an ethyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in both research and industrial applications.
Propriétés
Numéro CAS |
188680-93-5 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrol-1-yl)ethyl ethyl carbonate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)15-6-5-10-7(11)3-4-8(10)12/h3-4H,2,5-6H2,1H3 |
Clé InChI |
ZGBDLHQEJJDYBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


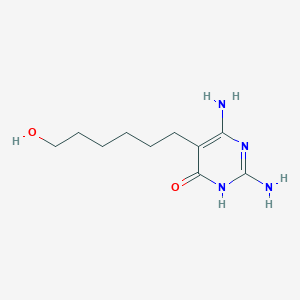
![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


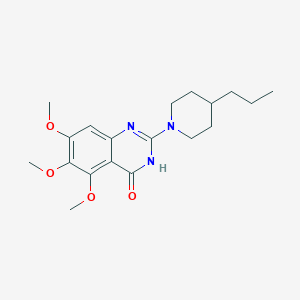
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
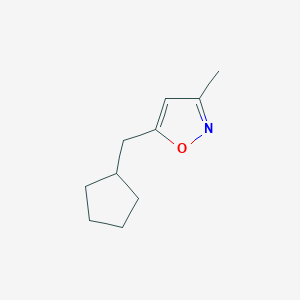
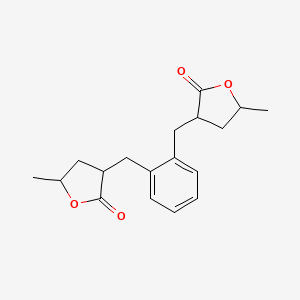
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)


![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
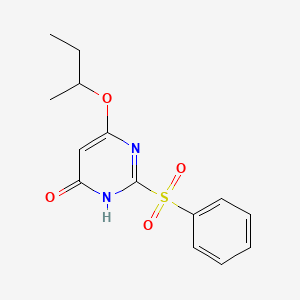
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
